molecular formula C18H26N4O2 B2396150 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide CAS No. 2034306-72-2

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cat. No. B2396150
CAS RN: 2034306-72-2
M. Wt: 330.432
InChI Key: CIIGCKMFUBVLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promise as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and glucose regulation. More research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been found to inhibit DPP-4 activity, leading to improved glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the limited availability of this compound, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and diabetes. Other potential future directions include exploring the use of this compound in materials science and nanotechnology.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide involves the reaction of 4-isopropylphenol with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine, followed by acetylation with acetic anhydride. This method has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(2)15-5-7-16(8-6-15)24-12-18(23)20-17(14(3)4)11-22-10-9-19-21-22/h5-10,13-14,17H,11-12H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGCKMFUBVLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC(CN2C=CN=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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